molecular formula C18H17Cl2NO2 B1614315 2,4-Dichloro-2'-morpholinomethyl benzophenone CAS No. 898751-01-4

2,4-Dichloro-2'-morpholinomethyl benzophenone

Cat. No. B1614315
CAS RN: 898751-01-4
M. Wt: 350.2 g/mol
InChI Key: LLIBJFIRZAGIMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-2’-morpholinomethyl benzophenone is a chemical compound with the IUPAC name (2,4-dichlorophenyl) [2- (4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 350.24 . The compound is typically used for research and development purposes .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-2’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-14-5-6-16 (17 (20)11-14)18 (22)15-4-2-1-3-13 (15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2,4-Dichloro-2’-morpholinomethyl benzophenone has a molecular weight of 350.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Photochemical Properties and Applications

Benzophenone derivatives, including those related to "2,4-Dichloro-2'-morpholinomethyl benzophenone," have been extensively studied for their unique photochemical properties. These compounds can undergo n-π* excitation, leading to the formation of a biradicaloid triplet state capable of abstracting hydrogen atoms from C-H bonds. This ability facilitates a variety of applications, including binding site mapping, proteome profiling, bioconjugation, and surface grafting, making these compounds invaluable in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).

Antineoplastic Properties

A series of novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antiproliferative activity against various neoplastic cells. Certain derivatives demonstrated significant anti-mitogenic activity and potential in inhibiting cancer progression through mechanisms such as caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).

Material Science Applications

In material science, benzophenone and its derivatives, including morpholine-substituted compounds, are utilized in the synthesis of novel materials and coatings. For example, copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which may include morpholine derivatives, serve as efficient photoinitiators in ultraviolet-curable pigmented coatings, demonstrating the material's potential in enhancing the performance and durability of coatings (Angiolini et al., 1997).

Synthesis and Characterization

Research on "2,4-Dichloro-2'-morpholinomethyl benzophenone" and related compounds often involves their synthesis and characterization to understand their structure and potential applications further. For instance, studies on the crystal structure of dimethomorph, a morpholine fungicide, provide insights into its molecular arrangement and interactions, which are crucial for optimizing its efficacy and stability (Kang et al., 2015).

Environmental and Health Implications

The transformation products of benzophenone derivatives, including those from UV filters like BP-1, during chlorination disinfection processes, have raised concerns about potential ecological and health risks. These by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons, suggest the importance of monitoring and mitigating the environmental impacts of these compounds (Sun et al., 2019).

Safety and Hazards

The compound is considered nonhazardous for shipping . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIBJFIRZAGIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643558
Record name (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-2'-morpholinomethyl benzophenone

CAS RN

898751-01-4
Record name Methanone, (2,4-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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